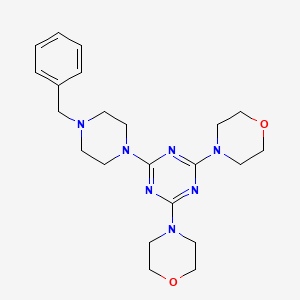

2-(4-Benzylpiperazin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

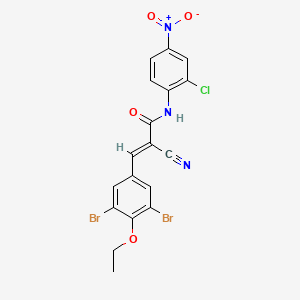

The compound 2-(4-Benzylpiperazin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine is a synthetic molecule that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the piperazine and triazine rings are common in the literature for their potential therapeutic effects, including anti-cancer properties and receptor binding affinities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks like benzene derivatives, piperazine, and morpholine. The synthesis process would likely involve the formation of the triazine ring followed by subsequent functionalization with the benzylpiperazine and morpholine groups. The papers provided do not detail the synthesis of the exact compound , but similar synthetic approaches are discussed for related molecules, such as the synthesis of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides .

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, as seen in the study of arylpiperazine derivatives . The triazine core provides a scaffold for attaching various substituents, which can significantly alter the molecule's conformation and, consequently, its biological activity. The presence of morpholine and benzylpiperazine groups suggests potential interactions with biological targets, possibly through hydrogen bonding and π-π interactions.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the triazine ring and the nitrogen-containing piperazine and morpholine groups. These functionalities can participate in various chemical reactions, such as nucleophilic substitutions or interactions with electrophiles. The specific reactivity patterns would depend on the substitution pattern and the electronic nature of the triazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility in organic solvents and water, melting point, and stability under physiological conditions. These properties are crucial for determining the compound's suitability as a drug candidate, affecting its bioavailability and metabolism. The presence of multiple nitrogen atoms might also suggest a basic character, which could influence its solubility and permeability across biological membranes.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study explored the synthesis of novel triazole derivatives, including structures related to 2-(4-Benzylpiperazin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine, for their antimicrobial activities. Some compounds demonstrated good to moderate activities against test microorganisms, highlighting the potential of these derivatives in antimicrobial applications (Bektaş et al., 2007).

Glucosidase Inhibitors with Antioxidant Activity

Another study focused on the synthesis of benzimidazoles containing piperazine or morpholine skeletons, similar to the core structure of interest. These compounds were evaluated for their in vitro antioxidant activities and glucosidase inhibitory potential. Several derivatives showed better inhibitory potential than the standard acarbose, suggesting their utility in managing conditions like diabetes and oxidative stress-related diseases (Özil et al., 2018).

Antihypertensive Agents

Research into 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties aimed to discover potential antihypertensive agents. Compounds with structures related to the query showed promising in vitro and in vivo antihypertensive activity, indicating the potential of such derivatives in the development of new antihypertensive drugs (Bayomi et al., 1999).

Future Directions

properties

IUPAC Name |

4-[4-(4-benzylpiperazin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N7O2/c1-2-4-19(5-3-1)18-26-6-8-27(9-7-26)20-23-21(28-10-14-30-15-11-28)25-22(24-20)29-12-16-31-17-13-29/h1-5H,6-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYGLTDGBMDBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide](/img/structure/B2532905.png)

![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)